molecular formula C11H13ClO B14847591 1-Chloro-2-cyclopropoxy-4-ethylbenzene

1-Chloro-2-cyclopropoxy-4-ethylbenzene

Cat. No.: B14847591
M. Wt: 196.67 g/mol
InChI Key: UWCJYORBZPSBTN-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropoxy-4-ethylbenzene is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an ethyl group. It is a derivative of benzene, making it part of the aromatic hydrocarbons family.

Preparation Methods

The synthesis of 1-Chloro-2-cyclopropoxy-4-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-cyclopropoxy-4-ethylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial production methods may involve multi-step synthesis routes, starting from readily available precursors. For instance, the initial step could involve the formation of 2-cyclopropoxy-4-ethylbenzene, followed by chlorination to yield the final product .

Chemical Reactions Analysis

1-Chloro-2-cyclopropoxy-4-ethylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2-cyclopropoxy-4-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Chloro-2-cyclopropoxy-4-ethylbenzene exerts its effects depends on its specific application. In chemical reactions, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound more susceptible to nucleophilic attack, facilitating substitution reactions .

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy group may play a role in binding to these targets, affecting their activity and leading to biological effects .

Comparison with Similar Compounds

1-Chloro-2-cyclopropoxy-4-ethylbenzene can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-chloro-2-cyclopropyloxy-4-ethylbenzene

InChI

InChI=1S/C11H13ClO/c1-2-8-3-6-10(12)11(7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3

InChI Key

UWCJYORBZPSBTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)OC2CC2

Origin of Product

United States

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